4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1096689-85-8
VCID: VC6733835
InChI: InChI=1S/C17H23Cl2N3O4/c18-12-8-13(19)10-14(9-12)21-16(23)11-15(17(24)25)20-2-1-3-22-4-6-26-7-5-22/h8-10,15,20H,1-7,11H2,(H,21,23)(H,24,25)
SMILES: C1COCCN1CCCNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Molecular Formula: C17H23Cl2N3O4
Molecular Weight: 404.29

4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

CAS No.: 1096689-85-8

VCID: VC6733835

Molecular Formula: C17H23Cl2N3O4

Molecular Weight: 404.29

* For research use only. Not for human or veterinary use.

4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid - 1096689-85-8

Description

General Overview of the Compound

Chemical Name:
4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

This compound appears to be a synthetic organic molecule with functional groups that suggest potential biological or pharmaceutical activity. Its structure includes:

  • Aromatic Ring Substituents: The 3,5-dichlorophenyl group indicates electron-withdrawing chlorine atoms that may enhance binding affinity in biological systems.

  • Amide and Amine Groups: These functional groups are common in bioactive molecules and may contribute to hydrogen bonding or ionic interactions with target proteins.

  • Morpholine Ring: A common feature in drug design, morpholine enhances solubility and bioavailability.

Potential Applications

Based on its structure, the compound could be explored for:

  • Pharmaceutical Research:

    • The dichlorophenyl group and morpholine suggest potential roles as enzyme inhibitors or receptor modulators.

    • The compound might be tested for anti-inflammatory, anticancer, or antimicrobial properties.

  • Molecular Docking Studies:

    • The presence of multiple functional groups makes it a candidate for in silico studies to predict binding affinities with biological targets.

Hypothetical Synthesis Pathway

The synthesis of such a compound would likely involve:

  • Step 1: Formation of the dichlorophenyl amine derivative via chlorination and amination reactions.

  • Step 2: Coupling the dichlorophenyl amine with a butanoic acid derivative containing an oxo group.

  • Step 3: Introduction of the morpholinopropyl group through nucleophilic substitution or reductive amination.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentifying hydrogen and carbon environments in the molecule.
Mass SpectrometryDetermining molecular weight and fragmentation patterns.
IR SpectroscopyIdentifying functional groups through characteristic peaks.
HPLC/LC-MSAssessing purity and monitoring reaction progress.

Research Implications

Compounds like this are often evaluated in drug discovery pipelines for their ability to interact with specific biological targets such as enzymes or receptors. The dichlorophenyl group suggests possible activity against oxidative stress pathways, while the morpholine ring might enhance pharmacokinetics.

Further experimental data would be required to confirm these hypotheses.

If you have access to more specific data or studies about this compound, I can refine this article further!

CAS No. 1096689-85-8
Product Name 4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Molecular Formula C17H23Cl2N3O4
Molecular Weight 404.29
IUPAC Name 4-(3,5-dichloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C17H23Cl2N3O4/c18-12-8-13(19)10-14(9-12)21-16(23)11-15(17(24)25)20-2-1-3-22-4-6-26-7-5-22/h8-10,15,20H,1-7,11H2,(H,21,23)(H,24,25)
Standard InChIKey UKLJFZNPUXUYRJ-UHFFFAOYSA-N
SMILES C1COCCN1CCCNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Solubility not available
PubChem Compound 18581200
Last Modified Aug 18 2023

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